molecular formula C10H13NO5 B14601479 2,3-Dihydroxy-6-methyl-L-tyrosine CAS No. 61201-48-7

2,3-Dihydroxy-6-methyl-L-tyrosine

Cat. No.: B14601479
CAS No.: 61201-48-7
M. Wt: 227.21 g/mol
InChI Key: XOFBKGAIMVONAD-LURJTMIESA-N
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Description

2,3-Dihydroxy-6-methyl-L-tyrosine is a modified amino acid of interest in specialized biochemical research. As a multifunctional tyrosine analogue, it serves as a potential precursor for the study of novel catecholamine pathways or complex natural product synthesis due to its substituted phenolic ring structure . Tyrosine derivatives are fundamental in the biosynthesis of key neurotransmitters such as dopamine and norepinephrine , and this compound's unique substitution pattern may influence its interaction with enzymes like tyrosinase, which is a multi-copper enzyme critical in melanin biosynthesis pathways . Researchers can utilize this compound to probe enzymatic mechanisms, investigate metabolic routes in microorganisms or plants, and as a building block in the synthesis of more complex molecules. Its structural features also make it a candidate for exploring inhibition of enzymatic browning or modulating melanogenesis in experimental models . This product is specifically labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

61201-48-7

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

(2S)-2-amino-3-(2,3,4-trihydroxy-6-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO5/c1-4-2-7(12)9(14)8(13)5(4)3-6(11)10(15)16/h2,6,12-14H,3,11H2,1H3,(H,15,16)/t6-/m0/s1

InChI Key

XOFBKGAIMVONAD-LURJTMIESA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C[C@@H](C(=O)O)N)O)O)O

Canonical SMILES

CC1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis Approaches

Tyrosine Phenol Lyase-Mediated Condensation

The enzymatic synthesis of L-tyrosine and L-dopa using tyrosine phenol lyase (TPL) from Erwinia herbicola offers a template for producing hydroxylated tyrosine derivatives. In this system, TPL catalyzes the reversible condensation of pyruvate, ammonia, and phenolic substrates. For 2,3-dihydroxy-6-methyl-L-tyrosine, substituting pyrocatechol (1,2-dihydroxybenzene) with 3-methylpyrocatechol (2,3-dihydroxy-6-methylbenzene) could theoretically yield the desired product.

Key Reaction Parameters

  • Substrate Feeding : Incremental addition of 3-methylpyrocatechol and sodium pyruvate prevents substrate inhibition and maximizes conversion.
  • Stabilization Agents : Sodium sulfite (0.2% w/v) and ethylenediaminetetraacetic acid (EDTA, 0.1% w/v) are critical to suppress oxidative degradation of sensitive intermediates.
  • pH and Temperature : Optimal activity occurs at pH 8.0 and 37°C, with ammonium acetate as the ammonia source.

Hypothetical Pathway

  • Reaction Mixture :
    • 3-Methylpyrocatechol (0.8–1.2 g)
    • Sodium pyruvate (2.0 g)
    • Ammonium acetate (5.0 g)
    • E. herbicola cells (harvested from 100 mL culture)
  • Incubation : 10 hours at 37°C with intermittent substrate feeding.
  • Product Isolation : Precipitation of 2,3-dihydroxy-6-methyl-L-tyrosine due to low solubility, followed by centrifugation and recrystallization.

Challenges :

  • Limited commercial availability of 3-methylpyrocatechol.
  • Enzyme specificity may favor unsubstituted or differently substituted phenols, necessitating TPL engineering.

Chemical Synthesis Strategies

Multi-Step Functionalization of L-Tyrosine

Patent CN112920086A outlines a modular approach for synthesizing O-alkylated tyrosine derivatives, adaptable for introducing methyl and hydroxyl groups.

Esterification and Amidation
  • Esterification :
    • L-Tyrosine is treated with methanol and thionyl chloride (catalyst) to form L-tyrosine methyl ester hydrochloride.
    • Conditions : Reflux, 1.7–2.0:1 molar ratio of thionyl chloride to tyrosine.
  • Amidation :
    • Trifluoroacetylation of the amino group using trifluoroacetic anhydride in tetrahydrofuran (THF) with pyridine as a base.
Etherification and Hydrolysis
  • Etherification :
    • Mitsunobu reaction with triphenylphosphine and di-tert-butyl azodicarboxylate (DBAD) to introduce methyl groups.
    • Example : Reaction of N-trifluoroacetyl-L-tyrosine methyl ester with methanol-derived reagents under ice-cooling.
  • Hydrolysis :
    • Alkaline hydrolysis (potassium carbonate/methanol) removes protecting groups, yielding free hydroxyl and amino functionalities.

Adaptation for 2,3-Dihydroxy-6-methyl-L-tyrosine :

  • Selective Protection : Use benzyl ethers to shield hydroxyl groups during methylation.
  • Oxidative Demethylation : Introduce hydroxyl groups via ozonolysis or enzymatic oxidation post-methylation.

Comparative Analysis of Methodologies

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 70–80% (reported for L-dopa) 81–86% (two-step for derivatives)
Reaction Time 10–15 hours 24–48 hours (multi-step)
Regioselectivity Moderate (substrate-dependent) High (directed by protecting groups)
Scalability Suitable for industrial scale Requires optimization for scale-up
Environmental Impact Aqueous, mild conditions Organic solvents, hazardous reagents

Comparison with Similar Compounds

3-Methyl-L-tyrosine

  • Molecular Formula: C₁₀H₁₃NO₃
  • Substituents : 3-methyl and 4-hydroxyl groups on the phenyl ring.
  • Molecular Weight : 195.21 g/mol (calculated from ).
  • Key Differences: Lacks the 2,3-dihydroxy motif, reducing hydrogen-bonding capacity and polarity.
  • Functional Implications: The single hydroxyl group at the 4-position aligns with canonical tyrosine derivatives, suggesting metabolic pathways similar to L-tyrosine. However, the 3-methyl group may introduce steric hindrance in enzyme-binding sites compared to the 6-methyl substitution in the target compound .

2,3,5,6-Tetrafluoro-L-tyrosine

  • Molecular Formula: C₉H₇F₄NO₃
  • Substituents : Tetrafluoro (2,3,5,6-positions) and 4-hydroxyl groups.
  • Molecular Weight : 253.15 g/mol (calculated from ).
  • The absence of methyl or additional hydroxyl groups reduces hydrophilicity compared to 2,3-Dihydroxy-6-methyl-L-tyrosine.
  • Functional Implications : Fluorinated tyrosine analogs are often used in PET imaging due to their stability and ability to mimic natural substrates. However, their biological activity may diverge significantly from methylated or hydroxylated derivatives .

L-Tyrosine

  • Molecular Formula: C₉H₁₁NO₃
  • Substituents : Single hydroxyl group at the 4-position.
  • Molecular Weight : 181.19 g/mol (from ).
  • Key Differences :
    • The absence of methyl or additional hydroxyl groups simplifies its structure, making it more water-soluble than the target compound.
    • Widely studied in metabolic pathways (e.g., dopamine synthesis), whereas modified derivatives like 2,3-Dihydroxy-6-methyl-L-tyrosine may have niche or unexplored roles .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
2,3-Dihydroxy-6-methyl-L-tyrosine C₁₀H₁₃NO₄ 2,3-dihydroxy, 6-methyl 211.22 High polarity; unstudied toxicology
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 3-methyl, 4-hydroxy 195.21 Low hydrogen-bonding; unregistered
2,3,5,6-Tetrafluoro-L-tyrosine C₉H₇F₄NO₃ 2,3,5,6-tetrafluoro, 4-hydroxy 253.15 High stability; imaging applications
L-Tyrosine C₉H₁₁NO₃ 4-hydroxy 181.19 Metabolic precursor; well-characterized

Research Findings and Gaps

  • Polarity and Solubility : The 2,3-dihydroxy groups in the target compound likely increase water solubility compared to 3-Methyl-L-tyrosine but reduce it relative to L-tyrosine due to the hydrophobic methyl group .
  • Toxicology: Neither 2,3-Dihydroxy-6-methyl-L-tyrosine nor 3-Methyl-L-tyrosine have comprehensive toxicological profiles, limiting their therapeutic or industrial applications .
  • Synthetic Challenges : Fluorinated derivatives require rigorous characterization (per guidelines), whereas methylated/hydroxylated analogs may face purification hurdles due to increased reactivity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,3-Dihydroxy-6-methyl-L-tyrosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves enzymatic pathways using tyrosine phenol-lyase to introduce hydroxyl and methyl groups to the L-tyrosine backbone . Chemical synthesis may employ Friedel-Crafts alkylation or regioselective methylation, with yields optimized by controlling pH (6.5–7.5), temperature (25–37°C), and substrate ratios . Purity is validated via HPLC (C18 column, UV detection at 280 nm) and mass spectrometry (ESI-MS) .

Q. How can researchers differentiate 2,3-Dihydroxy-6-methyl-L-tyrosine from structurally similar analogs (e.g., 2,6-Dimethyl-L-tyrosine) using spectroscopic techniques?

  • Methodological Answer : NMR spectroscopy is critical:

  • ¹H NMR : Distinct aromatic proton splitting patterns (e.g., para-substituted methyl groups at δ 2.1–2.3 ppm vs. ortho-substituted hydroxyls at δ 6.7–7.0 ppm) .
  • ¹³C NMR : Methyl carbon signals at ~20 ppm and hydroxylated carbons at 150–160 ppm .
  • IR spectroscopy confirms hydroxyl stretches (3200–3400 cm⁻¹) and carboxylate bands (1650–1700 cm⁻¹) .

Q. What are the solubility properties of 2,3-Dihydroxy-6-methyl-L-tyrosine in aqueous and organic solvents, and how do pH and ionic strength affect these?

  • Methodological Answer : Solubility is pH-dependent due to ionizable groups (pKa1 ≈ 2.2, pKa2 ≈ 9.1). In water, solubility peaks at pH 6–7 (~15 mg/mL) but decreases in high ionic strength buffers (e.g., >0.5 M NaCl) due to salting-out effects . In organic solvents, limited solubility in ethanol (<5 mg/mL) but improved in DMSO (>50 mg/mL) .

Advanced Research Questions

Q. How does 2,3-Dihydroxy-6-methyl-L-tyrosine interact with tyrosinase enzymes, and what experimental designs can quantify its inhibitory or catalytic effects?

  • Methodological Answer : Use enzyme kinetics (Michaelis-Menten assays) with L-DOPA as a substrate. Monitor absorbance at 475 nm for dopachrome formation. Competitive inhibition constants (Ki) are calculated via Lineweaver-Burk plots. For in situ analysis, employ ¹⁴C-labeled analogs to track metabolic incorporation .

Q. What contradictions exist in reported stability data for 2,3-Dihydroxy-6-methyl-L-tyrosine under oxidative conditions, and how can these be resolved experimentally?

  • Methodological Answer : Discrepancies arise from varying O₂ levels and metal ion contamination (e.g., Fe³⁺ accelerates degradation). Stabilize solutions with 1–5 mM EDTA and conduct accelerated stability studies (40–60°C, 75% RH) with LC-MS to identify degradation products (e.g., quinone derivatives) .

Q. What role does 2,3-Dihydroxy-6-methyl-L-tyrosine play in microbial secondary metabolism, and how can genetic knockout models validate biosynthetic pathways?

  • Methodological Answer : Use CRISPR-Cas9 to delete putative biosynthetic genes (e.g., tyrB or hpd) in model organisms like E. coli. Metabolomic profiling via UPLC-QTOF-MS compares wild-type and mutant strains to confirm pathway dependencies .

Q. How can computational modeling predict the chelation behavior of 2,3-Dihydroxy-6-methyl-L-tyrosine with transition metals, and what experimental validations are required?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model metal-ligand binding energies. Validate with UV-Vis titration (e.g., shifts in λmax for Cu²⁺ complexes) and isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy .

Methodological Notes

  • Data Interpretation : Cross-reference solubility and stability data with NIST Chemistry WebBook standards to resolve contradictions .
  • Experimental Design : Include negative controls (e.g., unmodified L-tyrosine) in enzyme assays to isolate substrate-specific effects .
  • Ethical Compliance : Adhere to institutional guidelines for handling ¹⁴C-labeled compounds and genetically modified organisms .

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